
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triiodophenyl group, which is linked to a hexanoic acid moiety through an ether bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid typically involves multiple steps, starting with the preparation of the triiodophenyl intermediate. This intermediate is then reacted with N-ethylbutanoylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triiodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets and pathways. The triiodophenyl group is known to interact with iodine receptors, while the hexanoic acid moiety can modulate lipid metabolism. These interactions result in various biochemical effects, including changes in cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[3-(N-Methylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid
- 2-[[3-(N-Ethylbutanoylamino)-2,4,6-diiodophenyl]oxy]hexanoic acid
- 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]pentanoic acid
Uniqueness
Compared to similar compounds, 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22275-42-9 |
|---|---|
Molekularformel |
C18H24I3NO4 |
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C18H24I3NO4/c1-4-7-9-13(18(24)25)26-17-12(20)10-11(19)16(15(17)21)22(6-3)14(23)8-5-2/h10,13H,4-9H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
CLPVQYCTFRKKFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CCC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


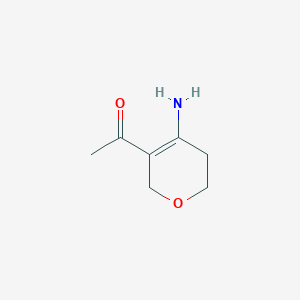
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
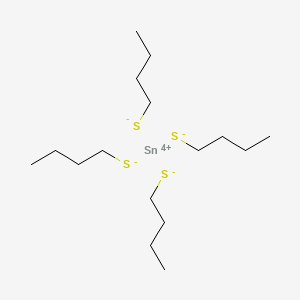

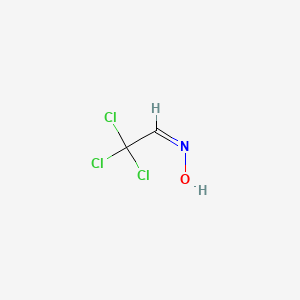
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
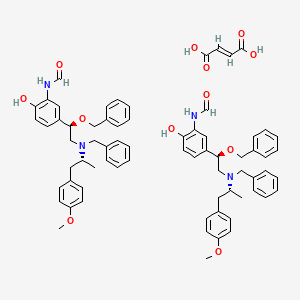

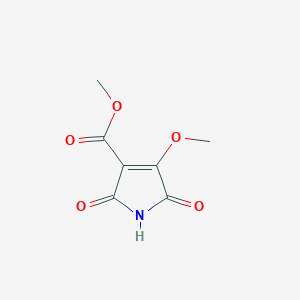
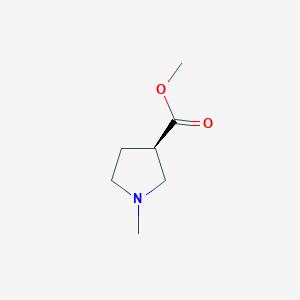
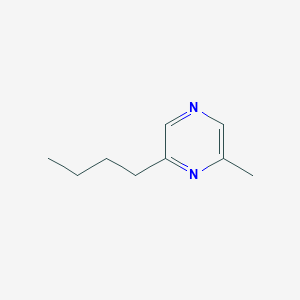
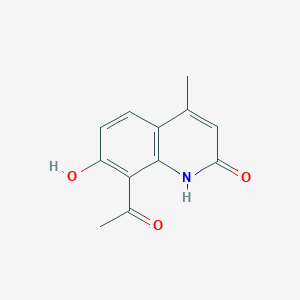
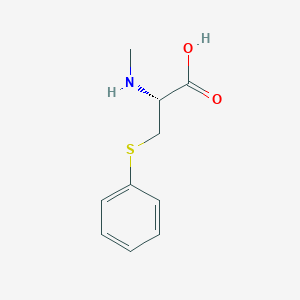
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
